O-(4-cyclopropylbutyl)hydroxylamine
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Overview
Description
O-(4-cyclopropylbutyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by the presence of a hydroxylamine group attached to a cyclopropylbutyl chain. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of O-(4-cyclopropylbutyl)hydroxylamine typically involves the reaction of cyclopropylbutyl halides with hydroxylamine derivatives under controlled conditions . One common method involves the use of hydroxylamine-O-sulfonic acid (HOSA) as a reagent, which facilitates the formation of the hydroxylamine group . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
O-(4-cyclopropylbutyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. In oxidation reactions, the hydroxylamine group can be converted to a nitroso or nitro group, while reduction reactions can lead to the formation of amines. Substitution reactions often involve the replacement of the hydroxylamine group with other functional groups, resulting in the formation of a wide range of derivatives.
Scientific Research Applications
O-(4-cyclopropylbutyl)hydroxylamine has several scientific research applications. In organic chemistry, it is used as a precursor for the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangements . These rearrangements are valuable for the efficient and atom-economic synthesis of both carbo- and heterocycles . In medicinal chemistry, hydroxylamine derivatives have shown potential as antibacterial agents by inhibiting bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair . Additionally, this compound is used in the development of novel electrophilic aminating agents, which facilitate the formation of C–N, N–N, O–N, and S–N bonds .
Mechanism of Action
The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its ability to act as a radical scavenger and inhibit bacterial ribonucleotide reductase . This enzyme is crucial for bacterial proliferation during infection, as it provides the building blocks for DNA synthesis and repair . By inhibiting this enzyme, this compound effectively reduces bacterial growth and biofilm formation . The compound’s molecular targets include the active sites of ribonucleotide reductase, where it interferes with the enzyme’s catalytic activity .
Comparison with Similar Compounds
O-(4-cyclopropylbutyl)hydroxylamine can be compared to other hydroxylamine derivatives such as O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) . While these compounds share similar functional groups, this compound is unique due to its cyclopropylbutyl chain, which imparts distinct chemical properties and reactivity . For example, the strained cyclopropane ring in this compound makes it a valuable precursor for [3,3]-sigmatropic rearrangements, a feature not commonly found in other hydroxylamine derivatives .
Properties
CAS No. |
2648946-24-9 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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